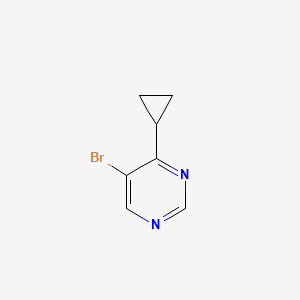

5-Bromo-4-cyclopropylpyrimidine

概要

説明

5-Bromo-4-cyclopropylpyrimidine is a heterocyclic organic compound belonging to the pyrimidine family. It is characterized by a bromine atom at the 5th position and a cyclopropyl group at the 4th position on the pyrimidine ring. This compound is a white crystalline solid and is used in various fields such as medical, environmental, and industrial research.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 5-Bromo-4-cyclopropylpyrimidine involves the reaction of 5-bromopyrimidine with cyclopropylmagnesium bromide in a solvent mixture of diethyl ether and tetrahydrofuran (THF) at 0°C. The reaction proceeds through a Grignard reaction mechanism, where the cyclopropyl group is introduced to the pyrimidine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in specialized reactors that maintain the required temperature and solvent conditions. The product is then purified through crystallization and other separation techniques to achieve the desired purity levels .

化学反応の分析

Types of Reactions

5-Bromo-4-cyclopropylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.

科学的研究の応用

5-Bromo-4-cyclopropylpyrimidine is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex heterocyclic compounds.

Biology: In the study of enzyme inhibitors and receptor modulators.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the development of agrochemicals and materials science.

作用機序

The mechanism of action of 5-Bromo-4-cyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The bromine atom and the cyclopropyl group contribute to the compound’s binding affinity and specificity towards these targets. The exact pathways involved depend on the specific application and target molecule .

類似化合物との比較

Similar Compounds

4-Cyclopropylpyrimidine: Lacks the bromine atom at the 5th position.

5-Bromo-2-cyclopropylpyrimidine: Has the bromine atom at the 5th position but a different substitution pattern on the pyrimidine ring.

Uniqueness

5-Bromo-4-cyclopropylpyrimidine is unique due to the presence of both the bromine atom and the cyclopropyl group, which confer specific chemical reactivity and biological activity. This combination allows for unique interactions with molecular targets, making it valuable in various research and industrial applications .

生物活性

5-Bromo-4-cyclopropylpyrimidine is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular processes, and relevant research findings.

- Molecular Formula : C7H7BrN2

- Molecular Weight : 199.05 g/mol

- CAS Number : 1346697-39-9

This compound is characterized by its bromine atom and cyclopropyl group, which contribute to its unique properties and biological interactions.

This compound influences various biological pathways through several mechanisms:

- Receptor Modulation : The compound has been shown to interact with glucocorticoid receptors, modulating their activity. This interaction can lead to the upregulation or downregulation of genes involved in inflammatory responses and immune regulation .

- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are critical in the inflammatory process. The IC50 values for inhibition have been reported to be comparable to established anti-inflammatory drugs like celecoxib .

- Cell Signaling Pathways : The compound affects cell signaling pathways by altering the expression of cytokines and other signaling molecules involved in inflammation and immune responses .

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce the production of pro-inflammatory cytokines in various cell lines, including RAW264.7 macrophages. The compound's effectiveness appears dose-dependent, with lower doses providing substantial anti-inflammatory effects without notable toxicity .

Cellular Impact

The compound influences cellular functions through:

- Gene Expression Modulation : By binding to glucocorticoid receptors, it can alter gene transcription related to inflammation and immune responses.

- Metabolic Pathways : It interacts with metabolic enzymes such as cytochrome P450, affecting the metabolism of glucocorticoids and related compounds .

In Vivo Studies

In animal models, particularly those induced with inflammatory conditions (e.g., carrageenan-induced paw edema), this compound demonstrated significant reductions in edema compared to control groups. The effective doses were comparable to those of standard anti-inflammatory medications like indomethacin .

Structure-Activity Relationship (SAR)

Studies exploring the structure-activity relationship have indicated that modifications to the pyrimidine ring can enhance or diminish biological activity. For example, substituents that increase electron density on the ring tend to improve receptor binding affinity and inhibitory potency against COX enzymes .

Data Summary

特性

IUPAC Name |

5-bromo-4-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-6-3-9-4-10-7(6)5-1-2-5/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHZEZBUHSHXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC=NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70705636 | |

| Record name | 5-Bromo-4-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346697-39-9 | |

| Record name | 5-Bromo-4-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70705636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-cyclopropylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。